1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide
Description
This compound belongs to the piperidine carbohydrazide class, characterized by a piperidine core substituted with a 4-chlorobenzenesulfonyl group and a hydrazide-linked (2-hydroxyphenyl)methylene moiety. Its synthesis typically involves reacting 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide with 2-hydroxybenzaldehyde under acidic or basic conditions to form the Schiff base (E-configuration) .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-5-7-17(8-6-16)28(26,27)23-11-9-14(10-12-23)19(25)22-21-13-15-3-1-2-4-18(15)24/h1-8,13-14,24H,9-12H2,(H,22,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUPBVJRCNVSCB-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=CC=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=CC=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. Its structure incorporates a sulfonamide group, a piperidine ring, and a hydrazone moiety, which collectively contribute to its diverse biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. The presence of the piperidine ring enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by targeting essential metabolic pathways.
Anticancer Properties
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The hydrazone moiety is known for its reactivity, which can lead to the formation of reactive oxygen species (ROS) that damage cellular components and trigger cell death pathways. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial properties.
-
Evaluation of Anticancer Activity
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : The compound exhibited a dose-dependent decrease in viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values indicating strong potential as an anticancer agent.
Summary of Research Findings
| Biological Activity | Effectiveness | Study Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against S. aureus and E. coli | Study 1 |
| Anticancer | Dose-dependent cytotoxicity in MCF-7 and HT-29 cells | Study 2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
- Nitrophenethyl substitution in introduces nitro group resonance, which may improve binding to hydrophobic enzyme pockets but reduce solubility.
- Hydrazide Modifications: The (2-hydroxyphenyl)methylene group in the target compound offers hydrogen-bond donor/acceptor sites absent in 4-methylbenzoyl () or benzylpiperidine () analogs. This could enhance solubility and target specificity in aqueous environments .
- Biological Activity: Antifungal activity in correlates with the 4-chlorobenzoyl group’s lipophilicity, whereas the target’s phenolic hydroxyl group may favor antibacterial action via membrane disruption . The oxoethylidene moiety in enhances antitumor efficacy by facilitating DNA intercalation, a mechanism less likely in the target compound due to its Schiff base structure .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR :
- Aromatic protons at δ 7.2–7.6 ppm (2-hydroxyphenyl and chlorobenzenesulfonyl groups).
- Piperidine CH₂ signals at δ 1.5–3.5 ppm .
- Hydrazone imine proton (N=CH) at δ 8.1–8.3 ppm .
- IR :
- Stretching bands for sulfonyl (S=O) at 1360–1180 cm⁻¹ and hydrazone (C=N) at 1620–1590 cm⁻¹ .
- Elemental Analysis :
- Expected %C: ~56.2%, %H: ~5.5%, %N: ~11.4% (varies with hydration) .
How can researchers resolve contradictions in reported yields or spectral data for structurally analogous derivatives?
Advanced Data Analysis
Contradictions often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the benzene ring reduce reaction yields (e.g., 34–67% in ) due to steric hindrance.
- Crystallization Conditions : Variations in solvent polarity (e.g., DMF vs. ethanol) affect purity and spectral clarity .
Mitigation Strategies : - Reproduce syntheses under strictly controlled conditions (pH, solvent, temperature).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 478.5 for C₂₀H₂₂ClN₃O₄S) .
What computational and experimental approaches are recommended for elucidating the three-dimensional structure of this compound?
Q. Advanced Structural Analysis
- X-ray Crystallography :
- DFT Calculations :
What biological mechanisms are hypothesized for this compound, and how can its activity be validated experimentally?
Q. Advanced Mechanistic Studies
- Proposed Mechanisms :
- Validation Methods :
How can reaction conditions be optimized to improve the yield of the hydrazone formation step?
Q. Advanced Optimization
- Factors Affecting Yield :
- Solvent : Ethanol (67% yield) outperforms DMF due to better solubility of intermediates .
- Catalyst : 5% acetic acid increases imine formation rate vs. HCl (risk of hydrolysis).
- Design of Experiments (DoE) :
What are the limitations of using NMR alone to confirm stereochemical purity, and what complementary techniques are advised?
Q. Advanced Analytical Strategy
- NMR Limitations :
- Overlapping signals (e.g., piperidine CH₂ vs. aromatic protons) may obscure E/Z isomer detection.
- Complementary Methods :
How does the 2-hydroxyphenyl group influence the compound’s reactivity and bioactivity compared to other aryl substituents?
Q. Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
